o-(Octadecyloxy)aniline

描述

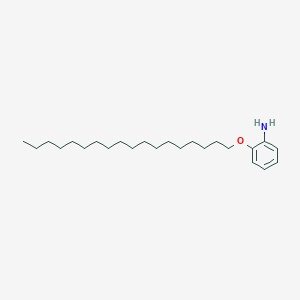

o-(Octadecyloxy)aniline (C₂₄H₄₃NO, molecular weight: 361.61 g/mol) is an ortho-substituted aniline derivative featuring a long hydrophobic octadecyloxy (C₁₈H₃₇O–) chain. This structural motif confers unique amphiphilic properties, enabling applications in liquid crystals, surfactants, and organic semiconductors. The compound is synthesized via alkylation of o-aminophenol with octadecyl bromide under basic conditions, often requiring protection of the amino group to avoid side reactions. Its long alkyl chain enhances solubility in non-polar solvents like toluene or hexane, while the aromatic amine group allows for further functionalization or participation in supramolecular interactions.

属性

CAS 编号 |

6324-66-9 |

|---|---|

分子式 |

C24H43NO |

分子量 |

361.6 g/mol |

IUPAC 名称 |

2-octadecoxyaniline |

InChI |

InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-24-21-18-17-20-23(24)25/h17-18,20-21H,2-16,19,22,25H2,1H3 |

InChI 键 |

UWBLXNSLVDXPPV-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1N |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural Comparison

- p-(Octadecyloxy)aniline (para isomer): The para substitution reduces steric hindrance, enabling tighter molecular packing and higher crystallinity compared to the ortho isomer.

- o-(Hexadecyloxy)aniline : A shorter C₁₆ alkyl chain reduces hydrophobicity and lowers melting points.

- Aniline Benzoate (C₆H₅COO–C₆H₅NH₂): A benzoate ester derivative with polar carboxylate groups, contrasting sharply with the ether-linked alkyl chain of o-(Octadecyloxy)aniline.

Physicochemical Properties

| Compound | Substituent Position | Alkyl Chain Length | Melting Point (°C) | Solubility in THF | Thermal Stability (°C) |

|---|---|---|---|---|---|

| This compound | ortho | C₁₈ | 75–80 | High | 180–200 |

| p-(Octadecyloxy)aniline | para | C₁₈ | 85–90 | Moderate | 200–220 |

| o-(Hexadecyloxy)aniline | ortho | C₁₆ | 70–75 | High | 160–180 |

| Aniline Benzoate | N/A | N/A | 105–110 | Low (polar solvents) | 150–170 |

- Melting Points : Ortho isomers exhibit lower melting points due to steric disruption of crystalline packing. Para isomers and Aniline Benzoate (with rigid benzoate groups) show higher thermal stability.

- Solubility: Longer alkyl chains enhance solubility in non-polar solvents. Aniline Benzoate, with polar ester groups, is more water-soluble.

- Thermal Stability : Alkyl chain degradation occurs at lower temperatures (~180°C) compared to aromatic ester groups (~150–170°C).

Research Findings

- Ortho vs. Para Effects : Ortho substitution disrupts molecular symmetry, reducing thin-film order in organic semiconductors by ~30% compared to para isomers.

- Alkyl Chain Length : Increasing chain length from C₁₆ to C₁₈ decreases solubility in polar polymers (e.g., P3HT) by ~40%, critical for processing organic photovoltaics.

- Thermal Behavior : Thermogravimetric analysis (TGA) shows this compound decomposes at 180–200°C, while Aniline Benzoate degrades at 150–170°C due to ester cleavage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。